molecular formula C15H16BrN3O B10904864 N-(2-bromo-4-methylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

N-(2-bromo-4-methylphenyl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B10904864
M. Wt: 334.21 g/mol
InChI Key: CVKRSLOLMSQVGL-FNORWQNLSA-N
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Description

(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a brominated aromatic ring, a pyrazole moiety, and an ethyl group, making it a molecule of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Amide Formation: The formation of the amide bond can be carried out by reacting the brominated aromatic compound with an appropriate amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Pyrazole Introduction: The pyrazole moiety can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which (E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE exerts its effects would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(2-CHLORO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • (E)-N~1~-(2-FLUORO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(2-BROMO-4-METHYLPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.

Properties

Molecular Formula

C15H16BrN3O

Molecular Weight

334.21 g/mol

IUPAC Name

(E)-N-(2-bromo-4-methylphenyl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H16BrN3O/c1-3-19-10-12(9-17-19)5-7-15(20)18-14-6-4-11(2)8-13(14)16/h4-10H,3H2,1-2H3,(H,18,20)/b7-5+

InChI Key

CVKRSLOLMSQVGL-FNORWQNLSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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